molecular formula C16H25N2O4D3 B602517 Oseltamivir-d3 CAS No. 1093851-61-6

Oseltamivir-d3

カタログ番号: B602517
CAS番号: 1093851-61-6
分子量: 315.43
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oseltamivir-d3 is a deuterated form of oseltamivir, an antiviral medication used to treat and prevent influenza A and B. The deuterium atoms in this compound replace the hydrogen atoms in the original oseltamivir molecule, which can enhance the compound’s stability and metabolic properties. Oseltamivir is marketed under the brand name Tamiflu and is widely used for its efficacy in reducing the severity and duration of influenza symptoms.

作用機序

Target of Action

Oseltamivir, marketed as Tamiflu, is an antiviral neuraminidase inhibitor used for the treatment and prophylaxis of infection with influenza viruses A and B . The primary target of Oseltamivir is the neuraminidase enzyme found on the surface of the influenza virus . This enzyme plays a crucial role in the viral replication process .

Mode of Action

Oseltamivir exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from host cells, thereby disrupting the viral replication process . Oseltamivir is ingested in the form of a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate .

Biochemical Pathways

Oseltamivir’s action affects the viral replication pathway. By inhibiting neuraminidase, oseltamivir prevents the cleavage of sialic acid residues on the host cell surface, which is a critical step in the release of new virus particles . This disruption of the viral life cycle reduces the spread of the virus within the host.

Pharmacokinetics

Oseltamivir has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and its active metabolite, oseltamivir carboxylate, are dose-proportional after repeated doses . More than 75% of an oral dose reaches the circulation as oseltamivir carboxylate .

Result of Action

The inhibition of neuraminidase by oseltamivir results in a decrease in the severity and duration of influenza symptoms . It also reduces the risk of complications such as pneumonia and respiratory failure . The clinical benefit is greatest when administered within 48 hours of the onset of influenza symptoms .

Action Environment

Environmental factors can influence the action of oseltamivir. This could potentially expose natural influenza reservoirs, such as wild ducks, to the drug, potentially leading to the development of drug resistance . Therefore, prudent use of oseltamivir and improved sewage treatment strategies are recommended .

生化学分析

Biochemical Properties

Oseltamivir-d3 interacts with the influenza virus neuraminidase, a glycoprotein found on the virion surface . The interaction between this compound and neuraminidase prevents the release of new virus particles from host cells .

Cellular Effects

This compound has been shown to reduce inflammation and facilitate the establishment of cross-strain protective T cell memory to influenza viruses . It reduces the duration of flu symptoms by only 12–24 hours .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from the host cell, thereby disrupting viral replication .

Temporal Effects in Laboratory Settings

In treatment trials, this compound was shown to reduce the time to first alleviation of symptoms by 16.8 hours . The effectiveness decreases significantly after 48 hours .

Dosage Effects in Animal Models

In animal models, the administration of a 5.08 mg/kg dose of Oseltamivir phosphate twice daily for 5 days resulted in the same median area under the plasma concentration-time curve as that observed in humans at the approved dose of 75 mg twice daily for 5 days .

Metabolic Pathways

This compound is a prodrug that is rapidly metabolized by hepatic carboxylesterase 1 (CES1) into the active metabolite, Oseltamivir carboxylate . This metabolite is then excreted by the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues via P-glycoprotein (P-gp), a transporter protein . The brain distribution of this compound was found to be increased in mdr1a/1b knockout mice compared with wild-type mice .

Subcellular Localization

Given its role as an inhibitor of the viral neuraminidase enzyme, it is likely to be localized where this enzyme is present, typically on the surface of the virus .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Oseltamivir-d3 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, introduction of the amino and acetamido groups, and the final esterification to form the ethyl ester. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity. Quality control measures are implemented at each step to ensure the consistency and safety of the compound.

化学反応の分析

Types of Reactions

Oseltamivir-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their pharmacological properties.

科学的研究の応用

Chemistry

  • Reference Standard : Oseltamivir-d3 is used as a reference standard in analytical chemistry to study the stability and degradation pathways of oseltamivir.
  • Isotope Labeling : Its deuterated form allows researchers to trace metabolic pathways and interactions within biological systems more accurately.

Biology

  • Viral Interaction Studies : The compound is employed to investigate interactions with viral proteins, enhancing understanding of viral mechanisms and resistance profiles.
  • Pharmacodynamics : Research involving this compound helps elucidate the pharmacodynamics of neuraminidase inhibitors in various animal models, including ferrets and obese mice .

Medicine

  • Clinical Trials : this compound is utilized in clinical research to evaluate its efficacy and safety in treating influenza, particularly in populations with unique health challenges (e.g., obese individuals) where traditional treatments may show variable effectiveness .
  • Drug Development : The compound serves as a basis for developing new antiviral drugs and formulations aimed at improving treatment outcomes for influenza infections.

Industry

  • Quality Control : In pharmaceutical manufacturing, this compound is used in quality control processes to ensure the consistency and reliability of antiviral products.
  • Antiviral Formulations : Its properties are leveraged in the production of new antiviral formulations that may offer improved therapeutic benefits over existing treatments.

Pharmacokinetics and Efficacy

This compound exhibits distinct pharmacokinetic properties that are crucial for its therapeutic effectiveness:

PropertyDescription
Absorption Rapidly absorbed post-administration; peak plasma concentrations within 1-2 hours.
Metabolism Converted to its active metabolite, oseltamivir carboxylate, primarily in the liver.
Half-Life Oseltamivir has a half-life of approximately 1-3 hours; oseltamivir carboxylate lasts longer (6-10 hours).
Distribution Extensive tissue penetration, essential for targeting viral replication sites.

Case Studies

Recent studies highlight the efficacy of this compound in various contexts:

  • A study on obese mice demonstrated that oseltamivir treatment did not improve viral clearance but increased genetic diversity among treated viruses compared to lean mice . This finding underscores the need for tailored treatment approaches based on patient demographics.
  • In ferret models, prophylactic administration of oseltamivir was shown to protect against influenza A (H3N2) infections, reducing febrile responses and inflammation effectively . These models are pivotal for preclinical evaluations before human trials.

類似化合物との比較

Similar Compounds

    Zanamivir: Another neuraminidase inhibitor used to treat influenza.

    Peramivir: An intravenous neuraminidase inhibitor for severe influenza cases.

    Laninamivir: A long-acting neuraminidase inhibitor used for influenza treatment.

Uniqueness

Oseltamivir-d3 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the rate of degradation. This can potentially lead to improved pharmacokinetic properties and longer duration of action compared to its non-deuterated counterpart.

生物活性

Oseltamivir-d3, a deuterated form of oseltamivir, is primarily known for its role in the treatment of influenza. This compound functions as a neuraminidase inhibitor, effectively blocking the viral enzyme that facilitates the release of new virions from infected cells. This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, and resistance profiles based on recent studies.

Pharmacokinetics of this compound

The pharmacokinetic properties of this compound are crucial for understanding its therapeutic effectiveness. Studies have shown that the compound is rapidly absorbed and converted into its active metabolite, oseltamivir carboxylate.

Key Pharmacokinetic Findings

  • Absorption and Metabolism : Oseltamivir is absorbed quickly after oral administration, with peak plasma concentrations typically reached within 1-2 hours. The conversion to oseltamivir carboxylate occurs primarily in the liver.
  • Half-Life : The half-life of oseltamivir in plasma is approximately 1-3 hours, while oseltamivir carboxylate has a longer half-life of about 6-10 hours, allowing for effective dosing schedules .
  • Distribution : The volume of distribution is significant, indicating extensive tissue penetration, which is essential for targeting viral replication sites in the lungs.

Efficacy in Influenza Treatment

This compound has been evaluated for its efficacy in various animal models, particularly focusing on different physiological conditions such as obesity, which can alter drug metabolism and efficacy.

Case Study: Influenza Virus-Infected Obese Mice

A study investigated the efficacy of oseltamivir treatment in obese mice infected with the H1N1 influenza virus. The findings highlighted several critical points:

  • Viral Clearance : Oseltamivir treatment did not significantly improve viral clearance in obese mice compared to wild-type mice. The area under the curve (AUC) analysis indicated that while lean mice showed accelerated viral clearance, obese mice exhibited a rebound in viral activity post-treatment .
  • Neuraminidase Activity : Increased neuraminidase activity was observed in viruses derived from treated obese mice, suggesting a potential selection for resistant viral variants .
  • Genetic Diversity : There was a notable increase in genetic diversity among viruses from obese mice treated with oseltamivir, indicated by higher numbers of single nucleotide variants (SNVs) and increased Shannon entropy metrics compared to wild-type counterparts .

Resistance Mechanisms

The emergence of resistance to this compound remains a significant concern in clinical settings. Research indicates that while classical neuraminidase-resistant mutants are rare, there can be phenotypic resistance due to increased genetic diversity.

Resistance Findings

  • Higher Genetic Entropy : In treated obese mice, the genetic diversity was substantially higher, which may contribute to reduced effectiveness of oseltamivir treatment over time .
  • Neuraminidase Variants : Variants of the neuraminidase gene were detected more frequently in viruses from treated obese mice compared to lean mice, raising concerns about the long-term efficacy of oseltamivir .

Data Summary Table

ParameterWild-Type MiceObese Mice
Viral ClearanceAcceleratedNo significant change
Neuraminidase Activity (Day 5 p.i.)LowHigh
SNVs Detected (HA Segment)49
Shannon Entropy (HA Segment)1.243.27

特性

CAS番号

1093851-61-6

分子式

C16H25N2O4D3

分子量

315.43

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

関連するCAS

196618-13-0(unlabelled)

同義語

(3R,4R,5S)-4-(Acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid Ethyl Ester; 

タグ

Oseltamivir

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。